2,2,6,6-Tetramethyl-4-piperidyl methacrylate

Vue d'ensemble

Description

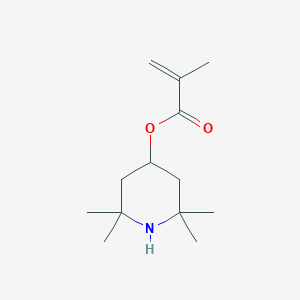

2,2,6,6-Tetramethyl-4-piperidyl methacrylate: is an organic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . It is a white to almost white powder or crystalline solid . This compound is known for its use in various scientific and industrial applications, particularly in the field of polymer chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate typically involves the esterification of methacrylic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high yields and purity .

Analyse Des Réactions Chimiques

Polymerization Reactions

TMPM undergoes free radical polymerization to form homopolymers and copolymers, driven by its methacrylate group. Critical parameters include:

- Dynamic covalent polymerization : TMPM forms disulfide-linked networks (BiTEMPS methacrylate) using sulfur monochloride (S₂Cl₂). This yields dynamic materials with self-healing properties : Impurities in S₂Cl₂ (e.g., S₃Cl₂, S₄Cl₂) may produce trisulfide (BTMA-S₃) or tetrasulfide (BTMA-S₄) linkages .

Substitution Reactions

The methacrylate ester group participates in nucleophilic substitutions, particularly under acidic or basic conditions:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Ester hydrolysis | H₂O/H⁺ or OH⁻ | Methacrylic acid + 2,2,6,6-tetramethyl-4-piperidinol |

| Transesterification | Alcohols, Ti(IV) alkoxides | Alkyl methacrylates |

- Industrial esterification : TMPM reacts with diols (e.g., sebacate esters) using lithium amide catalysts at 160°C, achieving >99% yield :

Oxidation and Reduction

The piperidyl ring undergoes redox transformations, though limited by steric hindrance:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 2,2,6,6-Tetramethyl-4-piperidone |

| Reduction | H₂/Pd or Raney Ni | Saturated piperidine derivatives |

- Metabolic degradation : In biological systems, TMPM hydrolyzes to 2,2,6,6-tetramethylpiperidin-4-ol (HTMP), a free radical scavenger .

Industrial and Research Case Studies

Applications De Recherche Scientifique

2,2,6,6-Tetramethyl-4-piperidyl methacrylate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties such as thermal stability and resistance to UV degradation.

Biological Studies: The compound is used in the development of drug delivery systems and biomedical materials due to its biocompatibility.

Industrial Applications: It is employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Nanotechnology: The compound is used in the synthesis of magnetic nanocomposites and other advanced materials.

Mécanisme D'action

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The piperidyl ring provides steric hindrance, enhancing the thermal and oxidative stability of the resulting polymers .

Comparaison Avec Des Composés Similaires

Methacrylic Acid: A precursor in the synthesis of various methacrylate esters.

2,2,6,6-Tetramethyl-4-piperidinol: Used in the synthesis of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate.

Ethyl Methacrylate: Another methacrylate ester with different properties and applications.

Uniqueness: this compound is unique due to its combination of the methacrylate group and the sterically hindered piperidyl ring. This combination imparts specific properties such as enhanced thermal stability, resistance to UV degradation, and improved mechanical properties in the resulting polymers .

Activité Biologique

2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPMA) is a compound with significant biological activity, particularly in the field of antimicrobial applications. This article explores the biological properties of TMPMA, including its mechanisms of action, applications in various fields, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H23NO2

- Molecular Weight : 225.33 g/mol

TMPMA exhibits antimicrobial properties primarily through its ability to disrupt microbial cell membranes. The mechanism involves the following steps:

- Cell Membrane Disruption : TMPMA interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans .

Biological Activity and Applications

The biological activity of TMPMA extends to various applications:

1. Antimicrobial Coatings

TMPMA is utilized in the formulation of antimicrobial coatings for medical devices and surfaces to prevent infections. Its ability to release active chlorine species enhances its efficacy as an antimicrobial agent .

2. Polymer Synthesis

As a monomer, TMPMA is integral in synthesizing polymeric N-halamines which are known for their biocidal properties. These polymers can be employed in various industrial applications including textiles and plastics .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of TMPMA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when exposed to TMPMA at varying concentrations, demonstrating its potential as an effective biocide in clinical settings.

| Concentration (mg/mL) | % Reduction in Viability |

|---|---|

| 0.5 | 75% |

| 1.0 | 90% |

| 2.0 | 99% |

Case Study 2: Application in Medical Devices

In another study focused on the application of TMPMA in medical devices, researchers coated catheters with TMPMA-based polymers. The coated devices exhibited a lower incidence of biofilm formation compared to uncoated controls, indicating that TMPMA effectively reduces microbial colonization .

Safety and Toxicology

While TMPMA shows promising biological activity, safety assessments are crucial. Preliminary studies indicate that it has low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines for consumer products and medical applications .

Propriétés

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXKQBCEYNCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40404-82-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-4-piperidinyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40404-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70185474 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31582-45-3 | |

| Record name | 4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31582-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031582453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLW4LHP964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.